molecular formula C8H13N3O2 B13699562 N,N-Dimethyl-histidine

N,N-Dimethyl-histidine

Cat. No.: B13699562
M. Wt: 183.21 g/mol
InChI Key: IMOBSLOLPCWZKQ-UHFFFAOYSA-N
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Description

The compound with the identifier MFCD01318772 is known as N,N-Dimethyl-L-histidine. It is a derivative of the amino acid histidine, where the amino group is dimethylated. This compound has a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-L-histidine can be synthesized through the methylation of L-histidine. The process involves the reaction of L-histidine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solution under controlled temperature conditions to ensure the selective dimethylation of the amino group .

Industrial Production Methods

Industrial production of N,N-Dimethyl-L-histidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-L-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-L-histidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The dimethylation of the amino group enhances its binding affinity and specificity towards these targets. The compound can modulate enzymatic activity and influence biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-L-histidine is unique due to its specific dimethylation pattern, which imparts distinct chemical and biological properties. This modification enhances its stability, solubility, and interaction with molecular targets compared to its non-methylated or monomethylated counterparts .

Properties

IUPAC Name

2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOBSLOLPCWZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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